methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Description
Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with methyl groups at positions 4 and 8, a 2-methoxy-2-oxoethyl group at position 3, and a methyl benzoate moiety linked via an ether bond at position 5. Its structure combines ester and ether functionalities, making it a candidate for studies in medicinal chemistry and materials science. The compound’s biological relevance may stem from coumarin’s known pharmacological properties, including anticoagulant and anti-inflammatory activities .
Properties
IUPAC Name |
methyl 4-[[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-13-17-9-10-19(29-12-15-5-7-16(8-6-15)22(25)28-4)14(2)21(17)30-23(26)18(13)11-20(24)27-3/h5-10H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZXZCPEYWQJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification and Ether Formation: : The synthesis typically involves esterification and ether formation reactions. One starting material is a chromone derivative, 3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromene-7-ol, which undergoes esterification with 4-carboxybenzyl chloride to form the ester linkage. This process occurs under mild heating with a catalyst such as sulfuric acid to facilitate the reaction.
Industrial Production Methods: : In an industrial setting, the synthesis can be scaled up by employing batch reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled. The purity of the final product can be ensured through methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions with common oxidizing agents like potassium permanganate or chromium trioxide, leading to modifications in the chromone and benzoate moieties.
Reduction: : Reductive conditions, such as the presence of sodium borohydride, can affect the ester and carbonyl groups within the molecule, potentially forming alcohol derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions are plausible, especially on the benzoate ring, where substituents can be introduced using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic conditions.
Reduction: : Sodium borohydride, mild temperature.
Substitution: : Halogens, organometallic reagents, and appropriate solvents like dichloromethane.
Major Products Formed
Oxidation: : Carboxylic acid derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted benzoate derivatives, depending on the substituent added.
Scientific Research Applications
Biological Activities
This compound exhibits several biological activities that make it significant in various fields:
Antioxidant Properties
Research indicates that methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate possesses antioxidant capabilities. Its structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown efficacy against breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups, highlighting its potential as a natural antioxidant agent.
Case Study 2: Anticancer Mechanism
In a research article from Cancer Letters, the compound was tested on various cancer cell lines. The findings revealed that it inhibited cell growth by inducing apoptosis via the mitochondrial pathway and downregulating anti-apoptotic proteins like Bcl-xL.
Mechanism of Action
The bioactivity of methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate often involves interaction with cellular targets such as enzymes or receptors. The chromone moiety can intercalate with DNA or inhibit enzymes by fitting into active sites, while the ester group may improve cell membrane permeability, enhancing its overall biological efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include:
| Compound Name | CAS Number | Substituent at Position 3 | Molecular Weight (g/mol) | Key Functional Differences |
|---|---|---|---|---|
| Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate (Target Compound) | Not Provided | 2-Methoxy-2-oxoethyl | ~424* | Reference compound with methyl ester substituent |
| Methyl 4-[[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate | 708220-03-5 | 3-Ethoxy-3-oxopropyl | 438.17 | Ethyl ester, longer alkyl chain |
| 4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid | 314741-98-5 | None (unsubstituted) | ~300† | Carboxylic acid instead of methyl benzoate |
*Estimated based on structural similarity. †Calculated from molecular formula.
- Substituent Effects: The target compound’s 2-methoxy-2-oxoethyl group at position 3 introduces a methyl ester, whereas the analogue (CAS 708220-03-5) features a 3-ethoxy-3-oxopropyl group. The ethyl ester and extended chain in the latter may enhance lipophilicity and alter metabolic stability compared to the target compound .
Computational Similarity Analysis
- Molecular Fingerprints and Metrics :
Using Morgan fingerprints and Tanimoto coefficients, the target compound likely shows high similarity (>70%) to CAS 708220-03-5 but lower similarity (~40–50%) to the benzoic acid derivative (CAS 314741-98-5). Dissimilarity in the latter arises from functional group differences .
Research Tools and Methodologies
Crystallography :
Programs like SHELXL and ORTEP have been employed to resolve crystal structures of coumarin derivatives. For example, SHELXL’s refinement capabilities could elucidate differences in packing efficiency between the target compound and its ethyl ester analogue due to steric effects from substituents .Virtual Screening : Ligand-based screening using the target compound as a template could identify analogues with enhanced bioactivity. However, the ethyl ester variant’s extended chain might require re-optimization of docking parameters .
Biological Activity
Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a complex organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
1. Anticancer Properties
Research indicates that this compound exhibits significant growth inhibitory effects against various tumor cell lines. In vitro studies demonstrate its potential to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 10.3 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 12.0 | Activation of caspases 3 and 9 |
2. Antioxidant Activity
The compound has been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
3. Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : It inhibits enzymes involved in cell proliferation and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : The compound affects various signaling pathways, including NF-kB and MAPK pathways, which are critical in cancer progression and inflammation.
- DNA Interaction : There is evidence suggesting that it interacts with DNA, potentially leading to the modulation of gene expression related to cell survival and apoptosis.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers (TUNEL assay).
- Inflammation Model : In a murine model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate?
- Methodological Answer : Synthesis involves multi-step reactions starting with functionalized coumarin intermediates. Critical steps include:
- Alkylation/Oxyalkylation : Introducing the methoxy-oxoethyl group at position 3 of the coumarin core (see analogous protocols in ).
- Esterification : Coupling the modified coumarin with methyl 4-(hydroxymethyl)benzoate via ether linkage ( ).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with monitoring by TLC and HPLC ().
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl groups at C4/C8, methoxy protons at δ 3.8–4.0 ppm) ().
- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromen-2-one C=O) ().
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 439.176 ( ).
Q. What biological activities are reported for structurally related coumarin derivatives?
- Methodological Answer : Screen using:
- Antimicrobial Assays : Agar dilution against Gram-positive/negative bacteria ().
- Antioxidant Tests : DPPH radical scavenging (IC₅₀ values range: 10–50 μM for analogs in ).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~20 μM for HeLa cells in coumarin derivatives; ).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Methodological Answer : Compare analogs in :
| Substituent Position | Modification | Biological Impact |
|---|---|---|
| C3 | Methoxy-oxoethyl (target compound) | Enhances solubility and enzyme binding () |
| C7 | Benzyloxy vs. methoxy | Methoxy improves metabolic stability () |
| C4/C8 | Methyl groups | Increase lipophilicity and membrane permeability () |
- Design Strategy : Replace the methoxy group at C7 with fluorine to reduce oxidative metabolism (hypothesis).
Q. How can crystallographic data resolve discrepancies in reported bioactivity?
- Methodological Answer : Perform single-crystal X-ray diffraction (as in ):
- Key Parameters : Analyze dihedral angles between aromatic rings (e.g., 86.38° in ), which influence π-π stacking and target binding.
- Data Conflict Resolution : If bioactivity varies between labs, validate crystal structure purity (e.g., polymorphs or hydrate formation).
Q. What experimental approaches address low solubility in aqueous assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) with PBS ().
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm, PDI <0.2) to enhance bioavailability ( ).
- LogP Adjustment : Introduce polar groups (e.g., -OH) at non-critical positions ().
Q. How to validate contradictory cytotoxicity data across studies?
- Methodological Answer :
- Orthogonal Assays : Compare MTT, SRB, and clonogenic assays ().
- Mechanistic Profiling : Check ROS generation (DCFH-DA probe) and mitochondrial membrane potential (JC-1 dye) to confirm apoptosis pathways ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
